3-Isobutoxybenzoic acid
Overview
Description
3-Isobutoxybenzoic acid: is an organic compound with the molecular formula C11H14O3. It is a derivative of benzoic acid, where the hydrogen atom at the third position of the benzene ring is replaced by an isobutoxy group. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isobutoxybenzoic acid typically involves the esterification of 3-hydroxybenzoic acid with isobutanol in the presence of an acid catalyst. The reaction proceeds as follows:
Esterification Reaction:
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions: 3-Isobutoxybenzoic acid can undergo various chemical reactions, including:
-
Oxidation:
Reagents: Potassium permanganate or chromium trioxide
Conditions: Acidic or basic medium
Products: Oxidation of the isobutoxy group to form carboxylic acids or ketones
-
Reduction:
Reagents: Lithium aluminum hydride or sodium borohydride
Conditions: Anhydrous solvents such as tetrahydrofuran
Products: Reduction of the carboxylic acid group to form alcohols
-
Substitution:
Reagents: Halogenating agents like thionyl chloride or phosphorus tribromide
Conditions: Room temperature or slightly elevated temperatures
Products: Formation of halogenated derivatives
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in tetrahydrofuran
Substitution: Thionyl chloride at room temperature
Major Products:
Oxidation: Carboxylic acids or ketones
Reduction: Alcohols
Substitution: Halogenated derivatives
Scientific Research Applications
Chemistry: 3-Isobutoxybenzoic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme-substrate interactions and metabolic pathways. It can also be used as a probe to investigate the binding sites of proteins.
Medicine: The compound has potential applications in drug development, particularly in the design of anti-inflammatory and analgesic agents. Its derivatives may exhibit enhanced pharmacological properties.
Industry: In the industrial sector, this compound is used as an intermediate in the production of polymers, resins, and coatings. It can also be employed in the synthesis of specialty chemicals .
Mechanism of Action
The mechanism of action of 3-Isobutoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The isobutoxy group enhances the lipophilicity of the compound, facilitating its penetration through biological membranes. Once inside the cell, it can modulate the activity of enzymes involved in metabolic pathways, leading to various biological effects .
Comparison with Similar Compounds
- 3-Methoxybenzoic acid
- 3-Ethoxybenzoic acid
- 3-Propoxybenzoic acid
Comparison: 3-Isobutoxybenzoic acid is unique due to the presence of the isobutoxy group, which imparts distinct physicochemical properties compared to its analogs. The increased steric bulk and lipophilicity of the isobutoxy group can influence the compound’s reactivity and biological activity. For instance, this compound may exhibit different binding affinities to enzymes and receptors compared to 3-Methoxybenzoic acid or 3-Ethoxybenzoic acid .
Properties
IUPAC Name |
3-(2-methylpropoxy)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8(2)7-14-10-5-3-4-9(6-10)11(12)13/h3-6,8H,7H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNFBIJQQSNTRRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30357059 | |
Record name | 3-isobutoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30357059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
350997-58-9 | |
Record name | 3-Isobutoxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=350997-58-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-isobutoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30357059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2-methylpropoxy)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.